1-(2-Methylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one
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Description
The compound “1-(2-Methylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one” is a heterocyclic compound. It contains a pyrazolopyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and can act as a bioisostere of natural purine .
Synthesis Analysis
The synthesis of pyrazolopyrimidines has been reported to be done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The synthesis involves the use of 3-amino-thiophene-2-carboxamides . Heating thiophene-2-carboxamides in formic acid affords thieno[3,2-d]pyrimidin-4-ones .Scientific Research Applications
Antitumor Activity
The pyridopyrimidine scaffold has shown promise in inhibiting tumor growth. For instance, piritrexim , a derivative of this class, has demonstrated antitumor effects by inhibiting dihydrofolate reductase (DHFR) . Further research into similar compounds could reveal novel antitumor agents.
Kinase Inhibition
Pyridopyrimidines have been investigated as kinase inhibitors. Notably, palbociclib , developed by Pfizer, is used in breast cancer treatment. It targets cyclin-dependent kinases (CDKs) and has shown efficacy in clinical trials . Understanding the structure-activity relationship of pyridopyrimidines in kinase inhibition could lead to more potent drugs.
Anti-Inflammatory Properties
Some pyridopyrimidine derivatives exhibit anti-inflammatory activity. For example, compounds like dilmapimod have potential against rheumatoid arthritis . Investigating their mechanisms of action and optimizing their structures could enhance their therapeutic value.
Synthetic Routes
Researchers have explored various synthetic protocols to prepare pyridopyrimidine derivatives. These include [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis and other innovative methods . Understanding efficient synthetic routes is crucial for drug development.
Other Therapeutic Targets
Beyond the mentioned applications, pyridopyrimidines may have additional therapeutic targets. Exploring their interactions with specific proteins, enzymes, or receptors could unveil novel avenues for drug discovery.
properties
IUPAC Name |
1-(2-methylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-3-8-18-10-16-14-12(15(18)20)9-17-19(14)13-7-5-4-6-11(13)2/h3-7,9-10H,1,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRWZSNKZOZOFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one |
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